An In-depth Technical Guide to 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone
An In-depth Technical Guide to 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone
Prepared by: Gemini, Senior Application Scientist
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone, a complex propiophenone derivative. As this molecule is not extensively documented in publicly available literature, this document serves as a foundational guide built upon established principles of organic chemistry and data from structurally analogous compounds. We will explore its core chemical identity, predict its physicochemical properties, propose a robust synthetic pathway, and discuss its potential for spectroscopic characterization. Furthermore, we will delve into the prospective applications and biological activities of this compound, drawing parallels with related propiophenone and chalcone derivatives that have shown significant promise in medicinal chemistry. This guide is designed to be a vital resource for researchers interested in the synthesis and evaluation of novel small molecules for drug discovery.
Chemical Identity and Structural Analysis
4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is a substituted aryl ketone. Its structure is characterized by a central propiophenone core, which is a three-carbon chain with a ketone on the first carbon, attached to a phenyl ring. This core is modified with two key substituents that are expected to significantly influence its chemical and biological properties:
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A carboethoxy group (-COOCH₂CH₃) at the 4'-position (para-position) of the propiophenone phenyl ring. This group introduces an ester functionality, which can act as a hydrogen bond acceptor and may be susceptible to hydrolysis in biological systems.
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A 2,4-dimethylphenyl group attached to the third carbon (the β-carbon) of the propionyl chain. This bulky, lipophilic group is expected to introduce steric hindrance and increase the molecule's overall hydrophobicity.
IUPAC Name: Ethyl 4-(3-(2,4-dimethylphenyl)-1-oxopropanoyl)benzoate Molecular Formula: C₂₀H₂₂O₃ Molecular Weight: 326.39 g/mol
Caption: Structural fragments of the target molecule.
Predicted Physicochemical Properties
The prediction of physicochemical properties is a critical step in early-stage drug development, influencing factors from synthetic feasibility to pharmacokinetic profiles.[1] Based on the known properties of propiophenone and its derivatives, the following properties are predicted for 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone.[2][3]
| Property | Predicted Value/Characteristic | Rationale & Commentary |
| Physical State | Crystalline solid or viscous oil | The increased molecular weight (326.39 g/mol ) and complex structure, compared to liquid propiophenone, suggest a higher melting point. |
| Melting Point | > 50 °C | Propiophenone has a melting point of 18.6 °C.[2] The addition of bulky aromatic groups and the ester functionality would likely increase crystal lattice energy. |
| Boiling Point | > 300 °C (at atmospheric pressure) | Propiophenone boils at 218 °C.[2] The significant increase in molecular weight suggests a substantially higher boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate) | The molecule is largely nonpolar due to the two aromatic rings and the hydrocarbon backbone. The ester and ketone groups offer some polarity but are insufficient to confer aqueous solubility. |
| logP (o/w) | 4.5 - 5.5 (Estimated) | This high estimated lipophilicity (logP > 3) suggests potential for good membrane permeability but also raises flags for possible issues like poor aqueous solubility and potential for bioaccumulation.[4][5] |
| Stability | Stable under standard conditions | Propiophenone itself is stable under ordinary conditions. The molecule should be protected from strong oxidizing agents and strong bases, which could react with the ketone or hydrolyze the ester, respectively. |
Proposed Synthetic Pathway
As a novel compound, a de novo synthesis is required. A logical and efficient approach is a two-step process involving a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a conjugate addition of an organometallic reagent.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of (E)-3-(2,4-dimethylphenyl)-1-(4-(ethoxycarbonyl)phenyl)prop-2-en-1-one (Chalcone Intermediate)
The Claisen-Schmidt condensation is a reliable method for forming chalcones from an acetophenone and a benzaldehyde derivative.[6][7][8]
-
Reaction: 4'-Carboethoxyacetophenone + 2,4-Dimethylbenzaldehyde → Chalcone Intermediate
-
Causality: This base-catalyzed reaction proceeds via the formation of an enolate from 4'-carboethoxyacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of 2,4-dimethylbenzaldehyde. Subsequent dehydration yields the conjugated enone system of the chalcone.
Experimental Protocol:
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Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4'-carboethoxyacetophenone (1.0 eq) and 2,4-dimethylbenzaldehyde (1.0 eq).
-
Solvent: Dissolve the reactants in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 20-40% w/v) dropwise with vigorous stirring.[8]
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a solid precipitate often indicates product formation.
-
Workup: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess NaOH.
-
Isolation & Purification: Collect the crude solid product by suction filtration and wash with cold water.[9] Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone intermediate.
Step 2: Synthesis of 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone
The introduction of the aryl group at the β-position is best achieved via a Michael (or conjugate) addition. Organocuprates (Gilman reagents) are the reagents of choice for this transformation as they selectively perform 1,4-addition to α,β-unsaturated ketones, whereas Grignard or organolithium reagents tend to favor 1,2-addition to the carbonyl group.[10][11]
-
Reaction: Chalcone Intermediate + Lithium di(2,4-dimethylphenyl)cuprate → Target Molecule
-
Causality: The "softer" nucleophilic character of the organocuprate directs its attack to the "softer" electrophilic β-carbon of the conjugated system, leading to the desired 1,4-adduct.[11][12] The resulting enolate is then protonated during the aqueous workup to yield the final ketone product.
Experimental Protocol:
-
Organocuprate Preparation (in a separate flask under inert atmosphere):
-
To a solution of 2,4-dimethylbromobenzene (2.0 eq) in anhydrous diethyl ether or THF, add two equivalents of tert-butyllithium at -78 °C to form 2,4-dimethyllithium via lithium-halogen exchange.
-
In another flask, suspend copper(I) iodide (1.0 eq) in the same anhydrous solvent at a low temperature (e.g., -40 °C).
-
Slowly transfer the freshly prepared 2,4-dimethyllithium solution to the CuI suspension to form the Gilman reagent, lithium di(2,4-dimethylphenyl)cuprate.
-
-
Conjugate Addition:
-
Dissolve the chalcone intermediate (1.0 eq) from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add the freshly prepared organocuprate solution to the chalcone solution via cannula.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[13]
-
Isolation & Purification: Allow the mixture to warm to room temperature, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Predicted Spectroscopic Characteristics
The structure of the final compound can be confirmed using standard spectroscopic methods. The following are predicted key signals:
| Technique | Predicted Key Signals & Features |
| ¹H NMR | Aromatic Protons: Multiple signals between δ 7.0-8.2 ppm. The protons on the carboethoxyphenyl ring will likely appear as two doublets (AA'BB' system). The three protons on the dimethylphenyl ring will appear as distinct singlets or doublets. Aliphatic Protons: A complex multiplet for the CH proton around δ 3.8-4.5 ppm. Two distinct multiplets for the diastereotopic CH₂ protons around δ 3.0-3.6 ppm. Ester Protons: A quartet for the -OCH₂- group around δ 4.4 ppm and a triplet for the -CH₃ group around δ 1.4 ppm. Methyl Protons: Two singlets for the two CH₃ groups on the phenyl ring around δ 2.2-2.4 ppm. |
| ¹³C NMR | Carbonyl Carbons: Ketone C=O signal around δ 195-200 ppm. Ester C=O signal around δ 165-170 ppm. Aromatic Carbons: Multiple signals in the δ 120-150 ppm region. Aliphatic Carbons: Signals for the CH and CH₂ of the propiophenone backbone between δ 35-50 ppm. Ester Carbons: Signal for -OCH₂- around δ 61 ppm and -CH₃ around δ 14 ppm. Methyl Carbons: Signals for the two aromatic CH₃ groups around δ 20-22 ppm. |
| IR (Infrared) | C=O Stretching: A strong, sharp band for the ketone C=O around 1680-1700 cm⁻¹. A strong, sharp band for the ester C=O around 1715-1730 cm⁻¹. C-O Stretching: Bands in the 1100-1300 cm⁻¹ region for the ester C-O bonds. Aromatic C=C Stretching: Medium intensity bands around 1450-1600 cm⁻¹. C-H Stretching: Aromatic C-H signals just above 3000 cm⁻¹ and aliphatic C-H signals just below 3000 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): A clear peak at m/z = 326.39. Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of the carboethoxy group (-COOC₂H₅, m/z = 73), and cleavage at the α-β bond of the ketone. |
Potential Applications and Biological Activity in Drug Development
While no biological data exists for the title compound, its structural motifs are present in numerous pharmacologically active molecules. This allows for informed speculation on its potential as a lead compound in various therapeutic areas.
-
Anticancer Potential: Chalcones and their derivatives are well-known for their cytotoxic and anticancer properties, acting through various mechanisms including the inhibition of tubulin polymerization and induction of apoptosis.[14] The 3-aryl propiophenone scaffold can be seen as a saturated analogue of a chalcone, and such modifications are a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties. 3-arylcoumarin derivatives, which share a similar 3-arylpropanoid core, also exhibit significant anti-cancer activity.[15] The lipophilic nature of the 2,4-dimethylphenyl group could enhance cell membrane penetration.
-
Anti-inflammatory Activity: Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prime example.[16][17] The propiophenone structure is closely related, and many substituted ketones have been investigated for anti-inflammatory effects.
-
Central Nervous System (CNS) Activity: The propiophenone core is found in several CNS-active drugs. For instance, bupropion is an antidepressant of the aminoketone class.[18] Other derivatives have been explored for anxiolytic and hypnotic properties.
-
Metabolic Disorders: A study on propiophenone derivatives revealed their potential as antidiabetic agents, showing antihyperglycemic and lipid-lowering effects, partly through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[19]
The combination of the propiophenone core with the bulky 3-aryl substituent and the 4'-carboethoxy "handle" (which could be further modified, for example, into a carboxylic acid or amide) makes this compound an attractive scaffold for library synthesis and screening against a range of biological targets.
Safety and Handling
As 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is a novel and uncharacterized compound, it must be handled with the assumption that it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.
-
General Handling: Avoid direct contact with skin and eyes. Do not ingest. In case of accidental exposure, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone represents an intriguing, albeit unexplored, chemical entity. This guide has systematically deconstructed its structure to predict its fundamental properties, outlined a viable and detailed synthetic strategy, and projected its spectroscopic signature. By drawing on the rich pharmacology of the propiophenone and chalcone families, we have established a strong rationale for its investigation as a potential scaffold in drug discovery, particularly in oncology and inflammatory diseases. This document provides the necessary theoretical and practical framework for researchers to synthesize and begin the systematic evaluation of this promising molecule.
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